molecular formula C11H11ClN2O2 B1437332 ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 1082847-63-9

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1437332
CAS No.: 1082847-63-9
M. Wt: 238.67 g/mol
InChI Key: LCSGMPHBDQEYAW-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate ( 1082847-63-9) is a high-purity chemical intermediate with significant potential in pharmaceutical research and development. This specialized pyrrolopyridine derivative has a molecular weight of 238.67 g/mol and the molecular formula C 11 H 11 ClN 2 O 2 . The compound features a chloro substituent at the 4-position and a methyl group at the 6-position of the fused heterocyclic system, making it a valuable scaffold for structural diversification in drug discovery. The pyrrolo[3,2-c]pyridine core structure represents one of the six isomeric forms of azaindole systems, which are privileged structures in medicinal chemistry due to their diverse biological activities . These fused heterocycles contain both pyrrole and pyridine pharmacophores, contributing to their broad pharmacological potential. Pyrrolopyridine derivatives are found in several biologically active compounds and approved therapeutics, including Vemurafenib and Pexidartinib used in anticancer therapy . Specifically, pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory activity against FMS kinase, positioning them as promising candidates for anticancer and antiarthritic drug development . This compound serves as a versatile building block for constructing more complex molecular architectures, particularly through functionalization at the chloro and ester positions. The reactive chloro group enables palladium-catalyzed cross-coupling reactions for introducing various carbon and heteroatom-based substituents, while the ethyl ester can be hydrolyzed to the corresponding acid or converted to other functional groups. These synthetic transformations allow researchers to explore structure-activity relationships and optimize pharmacological properties. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-8(14-9)4-6(2)13-10(7)12/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGMPHBDQEYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrrolo[3,2-c]pyridine Core

  • The pyrrolo[3,2-c]pyridine skeleton can be synthesized via cyclization reactions involving substituted aminopyridines and appropriate electrophilic reagents.
  • For example, starting from 2-chloro-4-methyl-3-nitropyridine, a key intermediate, the synthesis proceeds through condensation with diethyl oxalate in the presence of potassium ethoxide to form an ethoxy-oxopropenolate intermediate.
  • This intermediate is then subjected to reduction (e.g., with iron powder in acetic acid) to afford the this compound framework.

Introduction of the Ethyl Ester Group

  • The ethyl ester at the 2-position is introduced via esterification or direct use of diethyl oxalate in the initial condensation step.
  • This is typically done under basic conditions (potassium ethoxide) in diethyl ether, followed by work-up and purification steps.

Chlorination and Methylation

  • The chlorine substituent at the 4-position is often introduced by starting from a chlorinated pyridine derivative or via selective halogenation reactions.
  • The methyl group at the 6-position can be introduced by using methyl-substituted starting materials such as 2-chloro-4-methyl-3-nitropyridine, ensuring the methyl group is present before ring closure.

Detailed Experimental Procedure (Representative Example)

Step Reagents/Conditions Description Yield (%)
1 Potassium ethoxide, diethyl ether, diethyl oxalate Formation of potassium ethoxy-oxopropenolate intermediate by reaction with diethyl oxalate 81%
2 2-chloro-4-methyl-3-nitropyridine added to above Formation of the key intermediate via condensation -
3 Iron powder, acetic acid, 60°C, overnight Reduction of nitro group and cyclization to form pyrrolo[3,2-c]pyridine core 72%
4 Purification by chromatography Isolation of this compound -

The crude potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate intermediate is used directly without further purification, streamlining the synthesis.

Reaction Conditions and Optimization

  • The condensation step is typically carried out at room temperature with stirring overnight to ensure complete reaction.
  • Reduction with iron powder in acetic acid is performed at around 60°C for approximately 18 hours to ensure full conversion.
  • Work-up involves filtration to remove catalyst, concentration, and chromatographic purification to isolate the target compound.
  • The reaction yields are generally in the range of 70-80%, indicating a relatively efficient synthetic route.

Analytical Characterization Supporting Preparation

  • The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the ethyl ester group (triplet and quartet signals for ethyl protons), aromatic protons, and methyl substituent.
  • Mass spectrometry (ESI-MS) shows the expected molecular ion peak corresponding to the molecular formula $$ C{12}H{11}ClN2O2 $$.
  • High-performance liquid chromatography (HPLC) confirms purity greater than 99% after purification.

Comparative Notes on Related Compounds

  • Similar synthetic strategies are employed for related compounds such as ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, indicating the robustness of the methodology.
  • The choice of starting nitropyridine derivatives and the position of substituents dictate the regioselectivity and final substitution pattern on the pyrrolo-pyridine ring.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 2-chloro-4-methyl-3-nitropyridine, diethyl oxalate, potassium ethoxide
Key Intermediates Potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate
Reaction Type Condensation, reduction, cyclization
Reducing Agent Iron powder in acetic acid
Reaction Temperature Room temperature (condensation), 60°C (reduction)
Reaction Time Overnight (condensation), ~18 hours (reduction)
Purification Silica gel chromatography
Yield Range 70-81% for key steps
Characterization NMR, MS, HPLC

Research Findings and Practical Considerations

  • The synthetic route is adaptable to scale-up due to the use of inexpensive reagents and mild conditions.
  • The direct use of crude intermediates without extensive purification reduces time and cost.
  • The methodology allows for substitution pattern variation by changing the nitropyridine starting materials, facilitating the synthesis of analogues for medicinal chemistry applications.
  • The purity and yield data support the reliability of this synthetic approach for producing this compound suitable for further biological evaluation or chemical modification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has shown potential in the development of new pharmaceuticals. Its derivatives have been investigated for their activity against various diseases:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism often involves the modulation of specific signaling pathways that are crucial for cancer cell proliferation and survival.
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

Case Study: Anticancer Research

A notable study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. These derivatives were tested against breast cancer cell lines and showed significant inhibition of cell growth compared to control groups, indicating their potential as therapeutic agents in oncology .

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its structural features allow for interaction with biological systems in plants and pests:

  • Herbicidal Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in plant growth, making it a candidate for use as a selective herbicide.

Case Study: Herbicide Development

A research initiative focused on synthesizing this compound and testing its efficacy against common agricultural weeds. Results indicated that formulations containing this compound significantly reduced weed biomass while exhibiting low toxicity to crop plants .

Material Science

In material science, this compound is being investigated for its potential use in creating novel materials with specific properties:

  • Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials.

Summary Table of Applications

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Antimicrobial agentsCombatting bacterial and fungal infections
AgrochemicalsHerbicidesSelective growth inhibition in weeds
Material SciencePolymer additivesImproved thermal stability

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[3,2-c]Pyridine Core

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 4-Cl, 6-CH₃ C₁₁H₁₁ClN₂O₂ 238.67 Enhanced lipophilicity; drug precursor
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate No substituents C₁₀H₁₀N₂O₂ 190.20 Lower logP; base for functionalization
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 6-Br C₁₀H₉BrN₂O₂ 269.10 Bromine enhances reactivity in cross-coupling
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 4-Cl, methyl ester C₉H₇ClN₂O₂ 210.62 Faster ester hydrolysis vs. ethyl

Key Observations :

  • Chloro vs. Bromo: The 4-chloro substituent in the target compound provides moderate electron-withdrawing effects, stabilizing the ring system while maintaining reactivity for nucleophilic substitutions.
  • Methyl vs. Ethyl Ester : Methyl esters (e.g., ) exhibit faster hydrolysis rates compared to ethyl esters, impacting bioavailability and metabolic stability.

Positional Isomerism: Pyrrolo[3,2-c]Pyridine vs. Pyrrolo[2,3-c]Pyridine

Table 2: Core Structure Comparisons
Compound Name Core Structure Substituents Synthesis Yield (%) Applications Reference
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-Cl 60 Intermediate for kinase inhibitors
This compound Pyrrolo[3,2-c]pyridine 4-Cl, 6-CH₃ Not reported Versatile scaffold for drug discovery

Key Observations :

  • Ring Numbering Differences: The pyrrolo[3,2-c]pyridine core places the nitrogen atoms at positions 1 and 3, altering electronic distribution compared to pyrrolo[2,3-c]pyridine (nitrogens at 1 and 2).
  • Synthetic Accessibility : Pyrrolo[2,3-c]pyridine derivatives (e.g., 5-chloro analog) are synthesized via Pd-catalyzed hydrogenation with moderate yields (60–85%), whereas pyrrolo[3,2-c]pyridine derivatives often require tailored routes, as seen in patent examples.

Functional Group Modifications: Case Studies from Patents

Example 1: Ester Hydrolysis and Amidation ()

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate was hydrolyzed to its sodium carboxylate and coupled with amines using HATU, yielding amide derivatives (e.g., m/z 383.1 [M+H]⁺ ). This highlights the ethyl ester’s advantage in resisting premature hydrolysis during multi-step syntheses.

Example 2: Alkoxy Substitution ()

Replacing the 4-chloro group with propoxy (via Pd-catalyzed coupling) produced methyl 4-propoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (72% yield).

Biological Activity

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with notable biological activities that have garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including key research findings, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H11_{11}ClN2_2O2_2, with a molecular weight of 238.67 g/mol. It features a pyrrolo[3,2-c]pyridine core, characterized by a chlorine atom at the 4-position and an ethyl ester at the 2-position of the carboxylic acid. This unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit a wide range of pharmacological properties. This compound has been studied for its interactions with various biological targets, particularly enzymes involved in metabolic pathways and cellular signaling.

Key Activities:

  • Antitumor Activity: Compounds within this structural class have shown promise in cancer treatment, with studies indicating significant anticancer effects against various cell lines.
  • Antimicrobial Effects: The compound exhibits antimicrobial properties, potentially effective against both bacterial and fungal pathogens.
  • Neuroprotective Effects: Similar compounds have been noted for their ability to treat diseases affecting the nervous system, suggesting a potential neuroprotective role for this compound as well .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their key features:

Compound NameMolecular FormulaKey Features
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylateC10_{10}H10_{10}ClN2_2O2_2Lacks methyl group at position 6
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylateC11_{11}H11_{11}ClN2_2O2_2Chlorine at position 6 instead of 4
Ethyl 5-chloro-1H-pyrrolo[3,2-c]pyridine-4-carboxylateC11_{11}H11_{11}ClN2_2O2_2Different positioning of chlorine

These compounds demonstrate varying biological activities and chemical reactivity profiles, highlighting the distinctiveness of this compound due to its specific substitution pattern and functional groups.

Anticancer Studies

A study published in Pharmaceutical Research explored the anticancer activity of pyrrolo derivatives. This compound was evaluated against several cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity against tested cancer types. Further mechanistic studies are warranted to elucidate the pathways involved in its action.

Antimicrobial Activity

Research conducted on related pyrrole compounds demonstrated promising antimicrobial efficacy. This compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.

Q & A

Q. Optimization Factors :

  • Base Selection : Strong bases like Cs₂CO₃ improve alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMA, THF) enhance reactivity in nucleophilic substitutions .
  • Temperature Control : Mild heating (45–80°C) balances reaction rate and side-product formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for structural confirmation. For example, methyl ester analogs show distinct peaks: δ 4.09 ppm (N–CH₃), 3.96 ppm (ester O–CH₃), and aromatic protons at δ 7.24–7.41 ppm . Ethyl esters would exhibit triplet/q quartet for –OCH₂CH₃.
  • ESI-MS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns. Methyl analogs report m/z 197–235 .
  • HPLC-Purity Analysis : Reverse-phase chromatography (MeOH/H₂O gradients) resolves impurities, with purity >95% achievable .

Advanced: How can regioselective functionalization of the pyrrolopyridine core be achieved?

Methodological Answer:

  • Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) introduces substituents at specific positions. For example, propoxy groups are added using t-BuBrettPhosPdG3 catalyst in THF (80°C, 72% yield) .
  • Directed C–H Activation : Chelating directing groups (e.g., esters) can guide halogenation or arylation at the 4- or 6-positions.
  • Protection/Deprotection Strategies : Temporary protection of the NH group (e.g., Boc) enables selective modifications, followed by deprotection under acidic conditions .

Advanced: How to resolve contradictions in synthetic yields or byproduct formation?

Methodological Answer:

  • Byproduct Analysis : LC-MS and ¹H NMR identify impurities. For example, incomplete alkylation may leave unreacted starting material (δ 12.52 ppm for NH in DMSO-d₆) .
  • Condition Screening : Varying bases (e.g., NaOH vs. Cs₂CO₃) or solvents (DMA vs. DMF) impacts reactivity. shows Cs₂CO₃ minimizes side reactions in alkylation .
  • Scale-Up Considerations : Trituration with methyl tert-butyl ether (MTBE) effectively purifies crude products .

Advanced: What computational methods support the design of derivatives for biological testing?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), leveraging the compound’s heterocyclic core as a kinase inhibitor scaffold.
  • DFT Calculations : Assess electronic effects of substituents (e.g., chloro, methyl) on reactivity and stability.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .

Advanced: How is crystallographic data used to validate the compound’s structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs refine crystal structures, resolving bond lengths/angles and confirming regiochemistry. While no direct data exists for this compound, analogous pyrrolopyridine esters show planar heterocyclic cores with ester groups in equatorial positions .
  • Twinned Data Refinement : SHELXL handles high-resolution or twinned data, critical for accurate structural assignments in complex derivatives .

Advanced: What strategies enable the synthesis of amide or carbamate derivatives?

Methodological Answer:

  • HATU-Mediated Coupling : React the sodium carboxylate (generated via saponification) with amines in DCM/DMF. For example, tert-butyl carbamate derivatives are formed in 30-min activation steps .
  • In Situ Activation : Use coupling agents (e.g., EDC/HOBt) with NHS esters for stable intermediate formation.
  • Safety Note : HATU releases hexafluorophosphate byproducts; thorough washing (H₂O/EtOAc) is required .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

  • Kinase Assays : Test inhibition against panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
  • SAR Studies : Compare analogs with varying substituents (e.g., chloro → methoxy, ethyl ester → carboxylic acid) to map potency trends .
  • Cellular Efficacy : Assess cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines (e.g., HCT-116, HeLa) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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